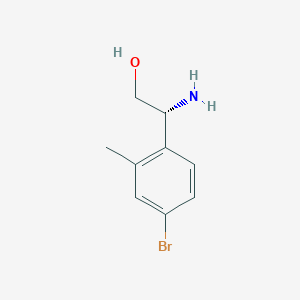![molecular formula C16H13F3N4O2S B13058036 (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group that enhances its chemical stability and lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitriles. The trifluoromethylphenoxyethoxy group is then introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethylphenol and ethylene oxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and continuous flow reactors for nucleophilic substitution reactions. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability.
作用機序
The mechanism of action of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and chemical properties.
Trifluoromethylphenoxy derivatives: Compounds with similar trifluoromethylphenoxy groups but different core structures.
Uniqueness
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethylphenoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H13F3N4O2S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(8-11)24-5-6-25-23-10-21-14-13-4-7-26-15(13)22-9-20-14/h1-4,7-10H,5-6H2,(H,20,21,22,23) |
InChIキー |
LYEMIVKBOHTDGN-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OCCON/C=N/C2=C3C=CSC3=NC=N2)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)OCCONC=NC2=C3C=CSC3=NC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
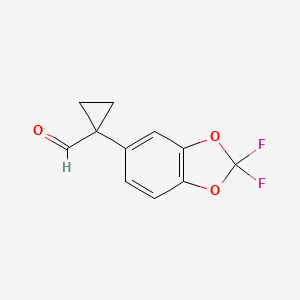
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
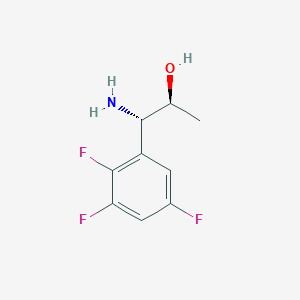
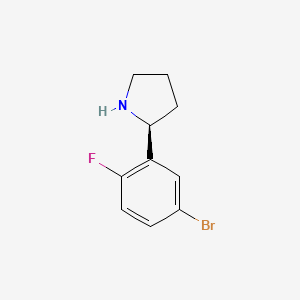
![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)

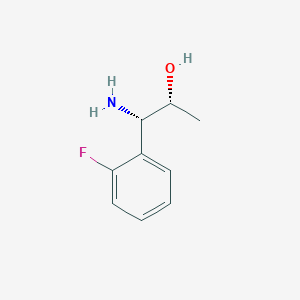
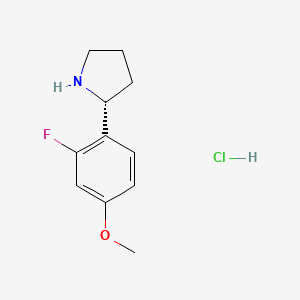
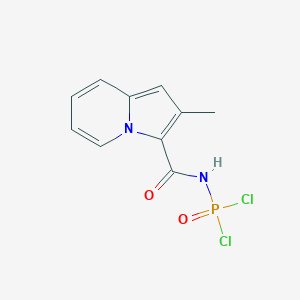
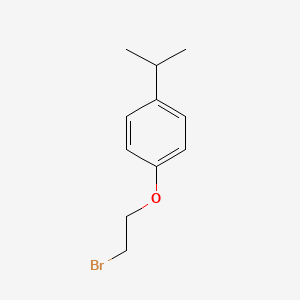
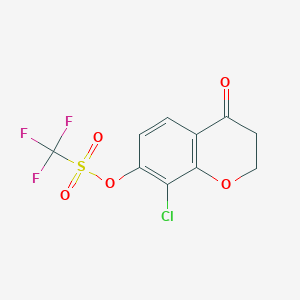
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
